molecular formula C17H18ClN5O B214162 N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide

N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B214162
M. Wt: 343.8 g/mol
InChI Key: YPAVWWMLYDBFTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of pyrazole-based compounds and has been extensively studied for its anti-inflammatory and analgesic effects.

Mechanism of Action

The exact mechanism of action of N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It has also been reported to modulate the activity of ion channels involved in pain sensation.
Biochemical and Physiological Effects:
N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has been reported to reduce the production of pro-inflammatory cytokines and prostaglandins, which are known to play a role in the development of inflammation and pain. Additionally, it has been shown to modulate the activity of ion channels involved in pain sensation. These effects suggest that N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide may have potential therapeutic applications in the treatment of inflammatory and painful conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide is its relatively straightforward synthesis method. Additionally, it has been extensively studied for its potential therapeutic properties, and its mechanism of action is well understood. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide. One potential avenue of research is the development of more soluble analogs of this compound, which could improve its efficacy in certain experimental settings. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various disease states. Finally, the development of more targeted delivery methods could improve the efficacy and reduce the potential side effects of this compound in clinical settings.

Synthesis Methods

The synthesis of N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide involves the reaction of 4-chlorobenzylidene malononitrile with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid hydrazide in the presence of an acid catalyst. The resulting product is then subjected to further reaction with methyl iodide to obtain the final compound. The synthesis of this compound has been reported in various scientific journals, and it is considered to be a relatively straightforward process.

Scientific Research Applications

N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory and analgesic effects in various animal models of inflammation and pain. Additionally, it has been reported to have antitumor activity and has been studied for its potential use in cancer therapy. Furthermore, it has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide

Molecular Formula

C17H18ClN5O

Molecular Weight

343.8 g/mol

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C17H18ClN5O/c1-11-16(19-17(24)15-8-9-22(3)21-15)12(2)23(20-11)10-13-4-6-14(18)7-5-13/h4-9H,10H2,1-3H3,(H,19,24)

InChI Key

YPAVWWMLYDBFTM-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)NC(=O)C3=NN(C=C3)C

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)NC(=O)C3=NN(C=C3)C

Origin of Product

United States

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